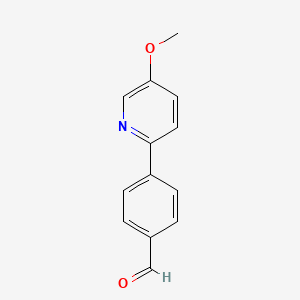

4-(5-Methoxypyridin-2-yl)benzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H11NO2 |

|---|---|

Molekulargewicht |

213.23 g/mol |

IUPAC-Name |

4-(5-methoxypyridin-2-yl)benzaldehyde |

InChI |

InChI=1S/C13H11NO2/c1-16-12-6-7-13(14-8-12)11-4-2-10(9-15)3-5-11/h2-9H,1H3 |

InChI-Schlüssel |

FSAMQOLGTCMJLV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CN=C(C=C1)C2=CC=C(C=C2)C=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 5 Methoxypyridin 2 Yl Benzaldehyde

Convergent and Divergent Synthetic Approaches

The synthesis of 4-(5-Methoxypyridin-2-yl)benzaldehyde can be approached through two primary strategic frameworks: convergent and divergent synthesis.

Divergent Synthesis: A divergent approach would begin with a common precursor that already contains the core biaryl structure, such as 5-methoxy-2-phenylpyridine (B3065598). From this central intermediate, various derivatives could be synthesized through different reaction pathways. To obtain the target compound, a formylation reaction would be performed on the phenyl ring. While this can be effective, it is often challenged by issues of regioselectivity, as the formyl group must be introduced specifically at the para-position of the phenyl ring, which can be difficult to control in the presence of the methoxypyridine substituent.

Palladium-Catalyzed Cross-Coupling Strategies for Precursor Construction

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of C-C bonds, making them ideal for constructing the central biaryl linkage in this compound. researchgate.net This method typically involves coupling an organometallic reagent derived from one ring with a halide or triflate of the other ring. mdpi.com

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most widely used methods for aryl-aryl bond formation due to its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. illinois.edu The reaction typically couples an organoboron species (like a boronic acid or ester) with an organohalide. mdpi.com For the synthesis of this compound, two primary Suzuki pathways are feasible:

Pathway A: Coupling of a 5-methoxypyridine-2-boronic acid derivative with a 4-halobenzaldehyde.

Pathway B: Coupling of a 2-halo-5-methoxypyridine with 4-formylphenylboronic acid.

Pathway B is often preferred due to the commercial availability and stability of 4-formylphenylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. rsc.org

Table 1: Exemplary Suzuki-Miyaura Reaction Conditions for Analogous Biaryl Synthesis

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 4-Iodo-2,6-dimethylpyridine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (cat.) | K₂CO₃ | Toluene/Ethanol (B145695)/H₂O | Not specified |

| 5-Bromopyrimidine | 2-Methoxypyridine-3-boronic acid | Palladium Catalyst | Basic Conditions | Not specified | Endothermic |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/Ethanol/H₂O | Mixture of products |

This table presents data from syntheses of structurally related compounds to illustrate typical reaction conditions. Data sourced from references illinois.edursc.orgnih.gov.

Negishi Coupling Methodologies

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. researchgate.net It is known for its high reactivity and functional group tolerance. A key advantage is the often higher reactivity of organozinc reagents compared to organoboron compounds, which can be beneficial when coupling less reactive substrates. nih.gov

The synthesis can proceed via:

Pathway C: Reaction of a (5-methoxypyridin-2-yl)zinc halide with a 4-halobenzaldehyde.

Pathway D: Reaction of a 2-halo-5-methoxypyridine with a (4-formylphenyl)zinc halide.

The preparation of the organozinc reagent is a critical step, often formed in situ from the corresponding organolithium or Grignard reagent, or directly from the organohalide.

Table 2: General Conditions for Palladium-Catalyzed Negishi Coupling

| Organozinc Reagent | Organohalide | Catalyst | Ligand | Solvent |

| Aryl-ZnX | Aryl'-X' | Pd(dba)₂ | P(o-tol)₃ | THF |

| Alkyl-ZnX | Alkenyl'-X' | PdCl₂(PPh₃)₂ | TMEDA | THF |

| Aryl-ZnCl | Aryl'-Br | Pd(OAc)₂ | SPhos | THF/NMP |

This table provides generalized conditions typical for Negishi cross-coupling reactions. Specific yields depend on the exact substrates used. Data sourced from references researchgate.netnih.gov.

Formylation Reactions for Aldehyde Moiety Introduction

If a divergent approach is chosen, or if the aldehyde group is introduced after the biaryl core is formed, a formylation reaction is required. The key challenge is achieving the correct regioselectivity to install the formyl group at the para-position of the phenyl ring.

Vilsmeier-Haack Formylation Techniques

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.orgijpcbs.com The substrate for this reaction would be the precursor 5-methoxy-2-phenylpyridine.

For the Vilsmeier-Haack reaction to be successful, the aromatic ring must be sufficiently activated. wikipedia.org The phenyl ring in 5-methoxy-2-phenylpyridine is not strongly activated, and there is a significant risk of formylation occurring at the more electron-rich pyridine (B92270) ring, or a lack of reactivity altogether. Therefore, this method is generally less favored for this specific transformation due to poor regiochemical control.

Directed Ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. harvard.edu The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. harvard.eduresearchgate.net

A plausible DoM strategy for synthesizing this compound would not start from 5-methoxy-2-phenylpyridine, as the pyridine nitrogen would direct metalation to the 2'-position of the phenyl ring. A more viable route involves a lithium-halogen exchange. This modified approach would start with a halogenated precursor, such as 2-(4-bromophenyl)-5-methoxypyridine.

The synthetic sequence would be:

Treatment of 2-(4-bromophenyl)-5-methoxypyridine with a strong base, typically n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C).

This induces a rapid lithium-halogen exchange, generating a lithiated aryl species specifically at the 4-position of the phenyl ring.

This potent nucleophile is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. arkat-usa.org

This method offers excellent regiocontrol and is often high-yielding, making it a robust alternative for introducing the aldehyde moiety onto the pre-formed biaryl scaffold.

Table 3: Common Reagents for Directed Metalation and Formylation

| Directing Group Strategy | Base | Electrophile (Quench) | Typical Solvent |

| Halogen-Lithium Exchange | n-BuLi or s-BuLi | DMF | THF, Diethyl ether |

| N-Cumylsulfonamide DMG | n-BuLi or t-BuLi | DMF | THF |

| Alkoxy Group DMG | s-BuLi/TMEDA | DMF | THF |

This table summarizes common reagent combinations used in directed ortho-metalation and related functionalization strategies. Data sourced from references arkat-usa.orgnih.gov.

Oxidation Pathways from Precursor Alcohols or Methyl Groups

The generation of the aldehyde group on the benzene (B151609) ring from a precursor alcohol, such as (4-(5-methoxypyridin-2-yl)phenyl)methanol, or a methyl group is a pivotal transformation. The choice of oxidant and reaction conditions is paramount to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the other functional groups present in the molecule, namely the methoxypyridinyl moiety.

The oxidation of primary alcohols to aldehydes is a well-established transformation in organic synthesis, with numerous reagents available that can perform this conversion selectively and under mild conditions. nih.gov

One of the classic and reliable reagents for this purpose is Pyridinium chlorochromate (PCC) . organic-chemistry.org PCC is known for its ability to oxidize primary alcohols to aldehydes with high efficiency, typically halting the oxidation at the aldehyde stage without significant formation of the corresponding carboxylic acid. researchgate.net The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature.

Another widely used class of reagents involves nitroxyl (B88944) radicals, with (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) being the most prominent example. TEMPO-catalyzed oxidations are considered green and efficient. acs.org These reactions use a catalytic amount of TEMPO along with a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (in the Anelli oxidation) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org Aerobic oxidation, using air or molecular oxygen as the terminal oxidant in the presence of a metal co-catalyst (e.g., copper), represents a particularly sustainable approach. organic-chemistry.org

The oxidation of a methyl group directly to an aldehyde is a more challenging task due to the higher stability of the C-H bond and the propensity for over-oxidation. nih.gov Stoichiometric oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or o-iodoxybenzoic acid (IBX) have been used for the oxygenation of methylarenes. nih.gov However, controlling the reaction to yield the aldehyde selectively can be difficult.

| Precursor Functional Group | Reagent/System | Typical Conditions | Key Features |

| Primary Alcohol (-CH₂OH) | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temp. | Reliable, high efficiency, avoids over-oxidation. organic-chemistry.orgresearchgate.net |

| Primary Alcohol (-CH₂OH) | TEMPO/Co-oxidant (e.g., NaOCl, Air/Cu) | Biphasic or organic solvent, Room Temp. | Catalytic, mild conditions, green alternative. organic-chemistry.org |

| Primary Alcohol (-CH₂OH) | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temp. | Mild, neutral pH, wide functional group tolerance. |

| Methyl Group (-CH₃) | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Strong oxidant, potential for over-oxidation. nih.gov |

| Methyl Group (-CH₃) | o-Iodoxybenzoic Acid (IBX) | DMSO, Elevated Temp. | Stoichiometric oxidant for benzylic oxygenation. nih.gov |

This table presents common oxidation reagents and their general applications.

Catalytic systems offer significant advantages in terms of efficiency, sustainability, and scalability. For the oxidation of precursor alcohols, heterogeneous catalysts, often based on supported metal nanoparticles (e.g., Palladium, Ruthenium), can facilitate aerobic oxidation, using environmentally benign molecular oxygen as the oxidant. rsc.org These systems often exhibit high selectivity for the desired aldehyde product and allow for easier purification as the catalyst can be filtered off. nih.gov

For the more challenging oxidation of a methyl group, catalytic systems based on vanadium oxide have been studied, particularly for methylpyridines. ijcce.ac.irresearchgate.net These reactions are typically performed in the gas phase at high temperatures and can be tuned by modifying the catalyst with other metal oxides like TiO₂ or SnO₂ to improve selectivity for the intermediate aldehyde. ijcce.ac.irresearchgate.netmdpi.com While powerful, these conditions may be too harsh for a complex molecule like this compound.

More recently, electrochemical oxidation has emerged as a promising alternative that avoids the need for chemical oxidants. nih.gov This method can offer high site-selectivity for the oxidation of methyl benzoheterocycles to aromatic acetals, which can then be easily hydrolyzed to the corresponding aldehydes. nih.gov

| Oxidation Type | Catalytic System | Oxidant | Key Features |

| Alcohol Oxidation | Supported Metal Nanoparticles (e.g., Pd, Ru) | O₂ (Air) | Heterogeneous, recyclable catalyst, green process. rsc.org |

| Alcohol Oxidation | Copper/TEMPO | O₂ (Air) | Homogeneous catalysis, high selectivity for 1° alcohols. organic-chemistry.org |

| Methyl Group Oxidation | Modified Vanadium Oxide (V₂O₅/TiO₂) | O₂ (Air) | Gas-phase, high temperature, suitable for simple substrates. ijcce.ac.irresearchgate.net |

| Methyl Group Oxidation | Electrochemical Oxidation | Electricity | Avoids chemical oxidants, high site-selectivity. nih.gov |

This table summarizes various catalytic systems for oxidation reactions.

Chemo- and Regioselectivity Considerations in Synthesis

Throughout the synthesis of this compound, chemo- and regioselectivity are of paramount importance.

Regioselectivity is primarily a concern during the construction of the biaryl backbone. In a Suzuki cross-coupling reaction, for instance, the precise placement of the boronic acid (or ester) and the halide on the respective aromatic rings dictates the final connectivity. To obtain the target molecule, one would couple a 2-halo-5-methoxypyridine with 4-formylphenylboronic acid, or a 5-methoxy-2-pyridinylboronic acid with a 4-halobenzaldehyde derivative.

Chemoselectivity is crucial at several stages:

During cross-coupling : If the molecule contains multiple halide leaving groups, the choice of catalyst and conditions can allow for selective reaction at one site over another. The general order of reactivity (-I > -Br ≥ -OTf >> -Cl) can be exploited to perform stepwise couplings on a polysubstituted aromatic core. nih.gov

During oxidation : This is the most critical chemoselectivity challenge. The chosen oxidation method must selectively target the alcohol or methyl group while leaving the electron-rich methoxy (B1213986) group and the potentially sensitive pyridine ring untouched. Mild reagents like PCC and TEMPO are favored for alcohol oxidation because they operate under conditions that are unlikely to affect these other groups. organic-chemistry.org For methyl group oxidation, achieving this selectivity is significantly harder, as the conditions required are often harsh enough to oxidize other parts of the molecule or lead to over-oxidation of the desired aldehyde to a carboxylic acid. nih.gov

Scalability and Efficiency of Synthetic Routes for Research Applications

For research purposes, a synthetic route must be not only effective but also reasonably efficient and scalable to produce quantities ranging from milligrams to several grams.

The choice of oxidation method heavily influences scalability and efficiency.

Stoichiometric Oxidations : Reagents like PCC and Dess-Martin periodinane, while reliable on a small scale, become less practical and more expensive at a larger scale due to the large quantities of reagents and waste generated.

Catalytic Oxidations : These are inherently more scalable and efficient. Aerobic oxidations using catalytic amounts of TEMPO or supported metals are highly attractive for larger-scale synthesis due to low catalyst loading, the use of inexpensive air as the oxidant, and reduced waste production. rsc.org

Therefore, a highly efficient and scalable route for this compound for research applications would likely involve a palladium-catalyzed Suzuki cross-coupling to form the C-C bond, followed by a catalytic aerobic oxidation of a precursor alcohol group using a system like Cu/TEMPO or a heterogeneous noble metal catalyst. This approach maximizes yield while minimizing cost and environmental impact.

Reactivity and Chemical Transformations of 4 5 Methoxypyridin 2 Yl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, and 4-(5-Methoxypyridin-2-yl)benzaldehyde is expected to undergo a variety of reactions typical for aromatic aldehydes. These reactions can be broadly categorized into nucleophilic additions and condensation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Cyanohydrin Formation

The addition of a cyanide ion to an aldehyde results in the formation of a cyanohydrin. This reaction is significant as it creates a new carbon-carbon bond and the resulting cyanohydrin can be further converted into other useful functional groups like α-hydroxy acids and α-amino alcohols. The reaction is typically base-catalyzed to generate the cyanide nucleophile from hydrogen cyanide or a salt like potassium cyanide.

General Reaction Scheme for Cyanohydrin Formation:

Where Ar = 4-(5-Methoxypyridin-2-yl)phenyl

| Reactant | Reagent | Catalyst | Product |

| This compound | Hydrogen Cyanide (HCN) or KCN/NaCN | Base (e.g., KCN, NaCN) | 4-(5-Methoxypyridin-2-yl)phenyl(hydroxy)acetonitrile |

Grignard and Organolithium Additions

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to aldehydes to form secondary alcohols upon acidic workup. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The choice of the Grignard or organolithium reagent determines the nature of the alkyl or aryl group introduced.

No specific examples of Grignard or organolithium additions to this compound were found in the surveyed literature. However, the expected products can be predicted based on the general reactivity of these reagents with aromatic aldehydes.

General Reaction Scheme for Grignard Addition:

Where Ar = 4-(5-Methoxypyridin-2-yl)phenyl and R = an alkyl or aryl group

| Reactant | Reagent | Product (after acidic workup) |

| This compound | Methylmagnesium bromide (CH₃MgBr) | 1-(4-(5-Methoxypyridin-2-yl)phenyl)ethanol |

| This compound | Phenyllithium (C₆H₅Li) | (4-(5-Methoxypyridin-2-yl)phenyl)(phenyl)methanol |

Condensation Reactions

Condensation reactions of aldehydes involve the reaction with a nucleophile, often a carbanion, followed by the elimination of a water molecule to form a new double bond.

Knoevenagel Condensations with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a basic catalyst. Active methylene compounds, such as malonic acid, diethyl malonate, or malononitrile, have two electron-withdrawing groups attached to a methylene carbon, making the protons on this carbon acidic. The resulting carbanion acts as a nucleophile, attacking the aldehyde.

Specific research findings on the Knoevenagel condensation of this compound are not detailed in the available literature. The expected outcome would be the formation of a new carbon-carbon double bond.

General Reaction Scheme for Knoevenagel Condensation:

Aldol (B89426) Condensations

The aldehyde functionality of this compound allows it to participate in base-catalyzed aldol condensation reactions. Lacking α-hydrogens, it can only act as an electrophilic partner (an acceptor) in crossed or mixed aldol condensations with an enolizable ketone or aldehyde.

The reaction is typically initiated by a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the α-carbon of a ketone (e.g., acetone) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often spurred by heat or the basic conditions, to yield a thermodynamically stable α,β-unsaturated carbonyl compound, also known as a chalcone (B49325) derivative. This dehydration step is driven by the formation of an extended conjugated system. orientjchem.orgmagritek.com

Analogous reactions with substituted benzaldehydes, such as 2,5-dimethoxybenzaldehyde (B135726) or 4-methoxybenzaldehyde (B44291), demonstrate that these condensations proceed efficiently. orientjchem.orgmagritek.com For instance, reacting two equivalents of an aromatic aldehyde with one equivalent of acetone (B3395972) can lead to a double condensation, yielding a symmetrical divinyl ketone derivative. orientjchem.org

| Reaction Partner | Base/Solvent | Expected Product |

| Acetone (1 equiv.) | NaOH / Ethanol-H₂O | (E)-4-(4-(5-methoxypyridin-2-yl)phenyl)but-3-en-2-one |

| Acetone (0.5 equiv.) | KOH / Ethanol-H₂O | (1E,4E)-1,5-bis(4-(5-methoxypyridin-2-yl)phenyl)penta-1,4-dien-3-one |

| Acetophenone | NaOH / Ethanol (B145695) | (E)-1-phenyl-3-(4-(5-methoxypyridin-2-yl)phenyl)prop-2-en-1-one |

Reactions Involving the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution (EAS) Pathways

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it generally less reactive towards electrophilic aromatic substitution (EAS). libretexts.org The reactivity and regioselectivity of the pyridine ring in this compound are governed by the combined electronic effects of the nitrogen heteroatom, the activating methoxy (B1213986) group at the 5-position, and the deactivating 2-yl-benzaldehyde substituent.

Nitrogen Heteroatom : Deactivates the ring towards electrophiles through its inductive effect and by protonating under acidic conditions, which further increases its electron-withdrawing nature.

Methoxy Group (-OCH₃) : A strong activating group that donates electron density via resonance. It directs incoming electrophiles to the ortho (positions 4 and 6) and para positions. Since the para position is occupied by the nitrogen atom, it directs primarily to positions 4 and 6.

2-Aryl Substituent : This group is generally deactivating due to its electron-withdrawing inductive effect.

The powerful activating effect of the methoxy group is expected to overcome the deactivating effects of the ring nitrogen and the 2-aryl group, making EAS feasible. The substitution will be directed to the positions ortho to the methoxy group. Position 6 is sterically hindered by the adjacent 2-aryl group. Therefore, electrophilic attack is most likely to occur at the C-4 position. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield the 4-substituted derivative as the major product. brainly.com

Nucleophilic Aromatic Substitution (NAS) on Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic rings, such as pyridine, that contain a good leaving group. chemistrysteps.com This pathway is particularly relevant to the synthesis of this compound from a halogenated precursor.

A suitable precursor for this compound would be 2-chloro-5-methoxypyridine. In pyridine systems, the positions ortho (C2, C6) and para (C4) to the nitrogen atom are activated for nucleophilic attack. stackexchange.com This is because the electronegative nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com

In the case of 2-chloro-5-methoxypyridine, the chlorine atom at the C-2 position is an excellent leaving group and is situated at an activated site. This precursor can react with a variety of nucleophiles to displace the chloride ion. For example, in a Suzuki coupling reaction (a cross-coupling reaction rather than a classical SNAr), it could react with 4-formylphenylboronic acid in the presence of a palladium catalyst to form the target molecule. In a classical SNAr context, it could react with strong nucleophiles like alkoxides or amines to yield other 2-substituted pyridines.

| Halogenated Precursor | Nucleophile | Conditions | Expected Product |

| 2-Chloro-5-methoxypyridine | Sodium methoxide (B1231860) (NaOMe) | Methanol, heat | 2,5-Dimethoxypyridine |

| 2-Chloro-5-methoxypyridine | Ammonia (B1221849) (NH₃) | Heat, pressure | 5-Methoxy-2-aminopyridine |

| 2-Bromo-5-methoxypyridine | Piperidine | Heat | 2-(Piperidin-1-yl)-5-methoxypyridine |

N-Oxidation of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound allows for facile N-oxidation to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

Commonly employed reagents for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically proceeds by the electrophilic attack of the peroxy acid oxygen on the pyridine nitrogen. The presence of the electron-donating methoxy group on the pyridine ring is expected to enhance the nucleophilicity of the nitrogen atom, thus facilitating the N-oxidation process. Conversely, the electron-withdrawing benzaldehyde (B42025) group, being further away, would have a lesser deactivating effect.

While specific studies on the N-oxidation of this compound are not extensively documented, research on analogous 2-arylpyridines provides valuable insights. The reaction conditions for such transformations generally involve stirring the substrate with a slight excess of the oxidizing agent in a suitable solvent, such as dichloromethane (B109758) or chloroform, at or below room temperature.

Table 1: General Conditions for N-Oxidation of Substituted Pyridines

| Oxidizing Agent | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) |

| m-CPBA | Dichloromethane, Chloroform | 0 to 25 | 2 - 12 |

| Peracetic Acid | Acetic Acid | 25 to 70 | 1 - 6 |

| Hydrogen Peroxide | Acetic Acid, Trifluoroacetic Acid | 25 to 80 | 4 - 24 |

This table presents generalized conditions based on literature for the N-oxidation of substituted pyridines and may require optimization for this compound.

Transformations Involving the Methoxy Group

The methoxy group in this compound is a key functional handle that can be chemically modified, most notably through demethylation to generate a hydroxyl group.

Demethylation Reactions for Hydroxyl Group Generation

For methoxypyridines, chemoselective demethylation can be challenging. However, certain reagents have shown promise. L-selectride has been reported to be effective for the demethylation of various methoxypyridine derivatives. elsevierpure.com This bulky nucleophilic hydride reagent is thought to attack the methyl group, leading to the cleavage of the O-CH₃ bond.

Another powerful reagent for the demethylation of aryl methyl ethers is the Lewis acid, boron tribromide (BBr₃). This reaction typically proceeds at low temperatures in an inert solvent like dichloromethane. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Care must be taken with BBr₃ as it can also interact with the carbonyl group of the aldehyde.

Table 2: Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Solvent(s) | Temperature (°C) | Key Considerations |

| Boron Tribromide (BBr₃) | Dichloromethane | -78 to 25 | Highly effective but can react with other functional groups. |

| L-selectride | Tetrahydrofuran (THF) | 25 to 66 | Offers chemoselectivity for methoxypyridines. |

| Hydrobromic Acid (HBr) | Acetic Acid, Water | Reflux | Harsh conditions, may not be suitable for sensitive substrates. wikipedia.org |

This table provides a summary of common demethylation reagents and their general application. Specific conditions would need to be developed for this compound.

Multi-Component Reactions (MCRs) Incorporating the Compound

The aldehyde functionality of this compound makes it an ideal candidate for participation in various multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency.

Two classic MCRs where this compound could serve as the aldehyde component are the Biginelli and Hantzsch reactions.

The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis, to produce dihydropyrimidinones. wikipedia.orgnih.gov These heterocyclic scaffolds are of significant interest in medicinal chemistry. The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then trapped by the enolate of the β-ketoester. wikipedia.org

The Hantzsch pyridine synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. nih.govum.edu.mtrsc.org This reaction is valuable for the synthesis of various substituted pyridine derivatives.

While specific examples utilizing this compound in these MCRs are not widely reported, the general reactivity of aromatic aldehydes in these transformations is well-established. nih.govnih.govum.edu.mtrsc.orgnih.govunair.ac.idunits.itresearchgate.net The electronic nature of the substituents on the benzaldehyde can influence the reaction rate and yield.

Mechanistic Studies of Key Transformation Pathways

Understanding the mechanisms of the aforementioned reactions is crucial for predicting reactivity and optimizing reaction conditions.

The N-oxidation of the pyridine nitrogen with a peroxy acid is generally accepted to proceed via a concerted mechanism. The nucleophilic nitrogen atom of the pyridine attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of the corresponding carboxylic acid in a single transition state. The rate of this reaction is influenced by the electronic properties of the pyridine ring; electron-donating groups enhance the nucleophilicity of the nitrogen and accelerate the reaction. researchgate.net

The demethylation of the methoxy group with a Lewis acid like boron tribromide involves the initial formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This coordination weakens the C-O bond and activates the methyl group for nucleophilic attack by a bromide ion, proceeding through an Sₙ2-type mechanism. wikipedia.org For nucleophilic reagents like L-selectride, a direct Sₙ2 displacement on the methyl group is the likely pathway. The selectivity in demethylating a methoxypyridine in the presence of other methoxy groups on a different aromatic ring can be attributed to the influence of the pyridine nitrogen on the electronic environment of the methoxy group. elsevierpure.com

The mechanism of the Biginelli reaction has been a subject of debate, with several proposed pathways. The most widely accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion from the aldehyde and urea. This is followed by the nucleophilic addition of the enol or enolate of the β-ketoester to the iminium ion. Subsequent cyclization and dehydration then afford the dihydropyrimidinone product. wikipedia.org The rate-determining step can vary depending on the specific substrates and reaction conditions.

Derivatization Strategies Utilizing 4 5 Methoxypyridin 2 Yl Benzaldehyde As a Building Block

Synthesis of Schiff Bases (Imines) and Related Compounds

The aldehyde functional group in 4-(5-Methoxypyridin-2-yl)benzaldehyde is a key site for derivatization, readily undergoing condensation reactions with various nitrogen-based nucleophiles to form Schiff bases (imines) and related compounds. These reactions are fundamental in synthetic organic chemistry for creating new carbon-nitrogen double bonds.

Condensation with Primary Amines for Imine Formation

The reaction of this compound with primary amines is a classic method for the formation of Schiff bases. This condensation reaction typically involves mixing the aldehyde with a primary amine in a suitable solvent, often with acid or base catalysis, to yield the corresponding imine and water.

Schiff bases derived from salicylaldehydes and their derivatives are a significant class of ligands due to their versatile applications. The synthesis of new Schiff base ligands and their metal complexes is an active area of research. For instance, a Schiff base ligand was prepared from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde, and its Cu(II) and Zn(II) complexes were synthesized and characterized. researchgate.net Similarly, novel Schiff bases have been synthesized by reacting 2-(methylthio)aniline (B147308) derivatives with p-methoxysalicylaldehyde. ajol.info The formation of these Schiff bases is supported by various spectroscopic techniques, and their structural properties can be influenced by different substituents. ajol.info

The general reaction for the formation of a Schiff base from this compound and a primary amine (R-NH₂) can be represented as follows:

Detailed research findings on specific examples of Schiff bases derived from this compound are presented in the table below.

| Primary Amine (R-NH₂) | Resulting Schiff Base | Reaction Conditions | Yield (%) | Reference |

| Aniline | N-benzylideneaniline derivative | Ethanol (B145695), reflux | - | edu.krd |

| 4-Aminobenzoic acid ethyl ester | Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate derivative | Ethanol, reflux | - | mdpi.com |

| 5-Nitropyridine-2-amine | 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol derivative | - | 76 | researchgate.net |

Data based on analogous reactions with similar benzaldehyde (B42025) derivatives.

Derivatives with Diamines for Macrocyclic and Polymeric Structures

The reaction of this compound with diamines opens up possibilities for the synthesis of larger, more complex structures such as macrocycles and polymers. When two equivalents of the aldehyde react with one equivalent of a diamine, a di-imine is formed. If the diamine is of appropriate length and flexibility, intramolecular cyclization can lead to the formation of macrocyclic structures. nih.gov These macrocycles are of significant interest in fields such as supramolecular chemistry and materials science.

Alternatively, under different reaction conditions, the reaction with diamines can lead to the formation of polymeric chains. These polymers contain repeating imine linkages and their properties can be tuned by varying the structure of the diamine. Self-healing polymers have been developed using imine-containing hardeners synthesized from bio-based vanillin (B372448) and petroleum-based p-hydroxybenzaldehyde. mdpi.com

Formation of Hydrazones and Oximes

Beyond primary amines, this compound can react with other nitrogen-containing nucleophiles like hydrazine (B178648) and hydroxylamine (B1172632) to form hydrazones and oximes, respectively. These reactions are analogous to imine formation.

Hydrazones are synthesized by reacting the aldehyde with hydrazine or its derivatives. For example, the reaction of 5-bromo-2-hydrazinopyrimidine (B1271978) with 4-methoxybenzaldehyde (B44291) in ethanol with a catalytic amount of sulfuric acid yields the corresponding hydrazone. nih.govnih.gov These compounds are important intermediates in the synthesis of various heterocyclic compounds. nih.gov

Oximes are formed through the condensation of the aldehyde with hydroxylamine. The molecular structure and reactive properties of compounds like 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime have been studied, highlighting the interest in this class of derivatives. researchgate.net

| Reagent | Derivative | General Reaction |

| Hydrazine (or its derivatives) | Hydrazone | C₁₃H₁₁NO₂ + H₂N-NHR → C₁₃H₁₁N₂OR + H₂O |

| Hydroxylamine | Oxime | C₁₃H₁₁NO₂ + H₂N-OH → C₁₃H₁₂N₂O₂ + H₂O |

Construction of Heterocyclic Systems

The aldehyde group of this compound is a versatile handle for the construction of various heterocyclic ring systems. Through multi-component reactions and cyclization strategies, this building block can be incorporated into more complex molecular architectures.

Pyridine-Fused Systems

This compound can be a precursor in the synthesis of pyridine-fused systems. These are bicyclic or polycyclic structures where a pyridine (B92270) ring is fused to another ring system. Various synthetic methodologies, such as palladium-mediated reactions, have been developed for the efficient synthesis of benzo dmed.org.uarsc.orgfuropyridines. nih.gov While direct examples using this compound are not prevalent in the provided search results, the reactivity of the aldehyde group makes it a suitable candidate for inclusion in synthetic routes towards such fused systems. For instance, it could participate in reactions that first form an intermediate which then undergoes cyclization to yield a pyridine-fused structure. The synthesis of polysubstituted pyridines can be achieved through chemoselective Suzuki cross-coupling reactions of heteroaryl fluorosulfates. nih.gov

Quinoline (B57606) and Isoquinoline (B145761) Derivatives

Quinolines and isoquinolines are important classes of nitrogen-containing heterocycles with a wide range of biological activities. rsc.orgnih.gov The synthesis of these derivatives often involves the condensation of an aldehyde with other reagents. Several named reactions, such as the Doebner-von Miller reaction, Combes synthesis, and Friedländer synthesis, are used to construct the quinoline ring system, often utilizing an aldehyde as a key component. iipseries.org

For example, the Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline. iipseries.org this compound could potentially be used in variations of these classical reactions to produce quinoline derivatives bearing the 5-methoxypyridin-2-yl substituent. Multicomponent reactions have also emerged as an efficient strategy for the synthesis of diverse quinoline scaffolds. rsc.org

The synthesis of isoquinolines can also be achieved through various methods, including palladium-catalyzed coupling and annulation reactions involving ortho-haloarylaldehydes. organic-chemistry.org While the direct application of this compound in these specific named reactions for quinoline and isoquinoline synthesis is not explicitly detailed in the search results, its aldehyde functionality makes it a plausible substrate for such transformations.

| Heterocyclic System | General Synthetic Strategy | Potential Role of this compound |

| Pyridine-Fused Systems | Palladium-mediated cross-coupling and cyclization | As a substrate for building blocks that undergo subsequent annulation reactions. |

| Quinoline Derivatives | Friedländer synthesis, Doebner-von Miller reaction, Multicomponent reactions | As the aldehyde component in condensation and cyclization reactions. |

| Isoquinoline Derivatives | Palladium-catalyzed annulation reactions | As a precursor to intermediates that can undergo cyclization to form the isoquinoline core. |

Imidazole (B134444) and Oxazole (B20620) Rings

The aldehyde functional group in this compound is a key reactive site for the synthesis of various heterocyclic systems, including imidazole and oxazole rings. These five-membered aromatic heterocycles are of significant interest due to their presence in many biologically active compounds.

Imidazole Synthesis: The formation of imidazole derivatives from aldehydes can be achieved through multicomponent reactions. A common approach is the Radiszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) or a primary amine. In the context of this compound, this would involve its reaction with glyoxal (B1671930) and ammonium (B1175870) acetate (B1210297) to yield a 2,4,5-trisubstituted imidazole, where one of the substituents is the 4-(5-methoxypyridin-2-yl)phenyl group. Various catalysts can be employed to promote this reaction, and the conditions can often be optimized for high yields. nih.govrsc.orgresearchgate.netresearchgate.netmdpi.com

Oxazole Synthesis: Similarly, the aldehyde can be utilized in the synthesis of oxazole rings. The van Leusen reaction, for instance, provides a direct route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govresearchgate.netsemanticscholar.orgijpsonline.comresearchgate.net Applying this to this compound would lead to the formation of 5-[4-(5-methoxypyridin-2-yl)phenyl]oxazole. Another classical method is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone, which can be prepared from the corresponding aldehyde.

The following table summarizes the general synthetic approaches for imidazole and oxazole formation from an aldehyde precursor.

| Heterocycle | General Reaction Name | Key Reagents |

| Imidazole | Radiszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate |

| Oxazole | Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC), Base |

Extension via Carbon-Carbon Bond Forming Reactions

The aromatic rings of this compound, particularly if functionalized with a halide, can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the extension of the molecular framework.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgmagtech.com.cnmdpi.comnih.gov If a bromo or iodo substituent were present on either the pyridine or benzene (B151609) ring of a derivative of this compound, it could react with a terminal alkyne. However, the classical Heck reaction couples with alkenes, not alkynes, to form substituted alkenes.

Sonogashira Coupling: The Sonogashira coupling is a more direct method for coupling aryl or vinyl halides with terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgjk-sci.comnih.govnih.gov This reaction would be highly effective for introducing an alkynyl moiety onto the aromatic framework of a halogenated derivative of this compound, leading to the formation of a conjugated enyne system.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high functional group tolerance. A halogenated derivative of this compound could be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl groups. researchgate.net

Stille Coupling: The Stille coupling utilizes organostannanes (organotin compounds) as the coupling partners for organic halides, catalyzed by palladium. jk-sci.comwikipedia.orgresearchgate.netthermofisher.comnih.gov This reaction is also tolerant of a wide range of functional groups, including aldehydes. Therefore, a halogenated derivative of the title compound could readily undergo Stille coupling to introduce new carbon-carbon bonds. jk-sci.comthermofisher.com

The table below provides a general overview of these cross-coupling reactions.

| Coupling Reaction | Key Reactants | Catalyst System |

| Heck Reaction | Aryl/Vinyl Halide, Alkene | Palladium catalyst, Base |

| Sonogashira Coupling | Aryl/Vinyl Halide, Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base |

| Negishi Coupling | Organic Halide, Organozinc reagent | Nickel or Palladium catalyst |

| Stille Coupling | Organic Halide, Organostannane | Palladium catalyst |

Functionalization for Supramolecular Assembly

The unique structural features of this compound and its derivatives, such as the pyridine nitrogen, the methoxy (B1213986) group, and the aromatic rings, make them attractive candidates for the design of molecules capable of supramolecular assembly.

The pyridine nitrogen atom in the 4-(5-methoxypyridin-2-yl) moiety is a hydrogen bond acceptor. This allows derivatives of the title compound to participate in hydrogen bonding interactions, which are fundamental to the construction of well-ordered supramolecular structures. nih.govresearchgate.netmdpi.commdpi.com For instance, if the aldehyde group is converted to a carboxylic acid or an amide, the resulting molecule would possess both hydrogen bond donor and acceptor sites, potentially leading to the formation of predictable hydrogen-bonded networks in the solid state. researchgate.net

The two aromatic rings in this compound provide a platform for π-π stacking interactions. These non-covalent interactions are crucial in the self-assembly of aromatic molecules and play a significant role in the stability of supramolecular architectures. mdpi.combeilstein-journals.orgmdpi.combeilstein-journals.orgnih.gov By modifying the substituents on the aromatic rings, the electronic properties can be tuned to enhance or direct the π-π stacking. For example, introducing electron-donating or electron-withdrawing groups can influence the electrostatic potential of the aromatic surfaces, thereby affecting the geometry and strength of the stacking interactions.

Applications in Advanced Materials Science: Design and Synthesis Perspectives

Design and Synthesis of Conjugated Polymers and Copolymers

The aldehyde functionality and the electronically active pyridine (B92270) ring of 4-(5-Methoxypyridin-2-yl)benzaldehyde make it a prime candidate for the synthesis of novel conjugated polymers. These polymers are characterized by an extended system of π-electrons, which imparts unique electronic and optical properties.

Polyimines and Polyamides Incorporating the Scaffold

Polyimines, also known as polyazomethines or Schiff base polymers, are a class of polymers synthesized through the condensation reaction of diamines and dialdehydes. The aldehyde group of this compound can readily react with various aromatic or aliphatic diamines to form polyimines. The incorporation of the methoxypyridine moiety into the polymer backbone is expected to influence the material's properties significantly.

The synthesis of these polymers typically involves a straightforward polycondensation reaction. Research on similar structures has shown that vanillin-derived aldehydes can be condensed with commercial biobased aliphatic amines to create polyimine vitrimers. acs.org This suggests a viable synthetic route for polymers based on this compound. The resulting polymers could exhibit properties such as high thermal stability and luminescence, stemming from the conjugated azomethine (-CH=N-) linkages and the heterocyclic pyridine rings. scirp.org

Furthermore, while direct polymerization into polyamides is not feasible with the aldehyde group, this compound can be oxidized to its corresponding carboxylic acid derivative. This dicarboxylic acid monomer can then undergo polycondensation with diamines to produce polyamides. These polyamides would feature the methoxypyridine unit as a pendant group or integrated into the main chain, potentially enhancing solubility and thermal characteristics.

Table 1: Potential Diamine Co-monomers for Polyimine Synthesis This table is interactive. Click on the headers to sort.

| Co-monomer Name | Chemical Structure | Potential Polymer Property |

|---|---|---|

| m-Phenylenediamine | C₆H₄(NH₂)₂ | Enhanced thermal stability |

| 1,6-Hexanediamine | H₂N(CH₂)₆NH₂ | Increased flexibility |

| 4,4'-Oxydianiline | O(C₆H₄NH₂)₂ | High-performance characteristics |

Optoelectronic Polymer Architectures

The structure of this compound is well-suited for creating donor-acceptor (D-A) type conjugated polymers, which are of significant interest for optoelectronic applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.comrsc.orgnih.gov In this molecule, the methoxy-substituted pyridine ring can act as an electron-donating (donor) component, while the benzaldehyde (B42025) portion can function as an electron-accepting (acceptor) moiety.

The synthesis of such polymers can be achieved through various cross-coupling reactions, such as Stille or Suzuki coupling, after converting the aldehyde group to a more suitable functional group for polymerization (e.g., a halide). By copolymerizing this monomer with other electron-rich or electron-poor aromatic units, the electronic properties of the resulting polymer can be finely tuned. tdl.org Side-chain engineering on the polymer backbone is a known strategy for adjusting the optoelectronic properties of organic semiconductors. tdl.org The inclusion of the methoxypyridine unit can modify the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the bandgap and light absorption characteristics. taylorfrancis.comrsc.orgelsevierpure.com

Fabrication of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Precursors

The precise arrangement of atoms in this compound makes it an excellent precursor for constructing highly ordered, porous materials like MOFs and COFs. These materials have vast surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgsci-hub.st

Ligand Design for MOF Assembly

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The pyridine nitrogen atom and the carbonyl oxygen of the aldehyde group in this compound can both serve as coordination sites for metal ions, making the molecule a versatile ligand for MOF synthesis. nih.gov

The design of MOFs often involves the use of mixed-ligand systems to create complex and functional architectures. universityofgalway.ieresearchgate.netuniversityofgalway.ie this compound could be used in conjunction with other common MOF ligands, such as dicarboxylic acids, to produce novel frameworks. rsc.orgrsc.org The synthesis is typically carried out under solvothermal conditions, where the metal salt and the organic ligands self-assemble into a crystalline framework. jchemrev.comjchemrev.comstrath.ac.uk The presence of the methoxy (B1213986) group can influence the electronic environment of the coordination sites and add functionality to the pores of the resulting MOF.

Table 2: Potential Metal Ions for MOF Synthesis with Pyridine-Based Ligands This table is interactive. Click on the headers to sort.

| Metal Ion | Typical Coordination Geometry | Potential Application of MOF |

|---|---|---|

| Zinc(II) | Tetrahedral, Octahedral | Gas storage, Luminescence |

| Copper(II) | Square Planar, Octahedral | Catalysis, Sensing |

| Cobalt(II) | Tetrahedral, Octahedral | Magnetism, Catalysis |

Building Block for COF Synthesis

Covalent Organic Frameworks (COFs) are porous, crystalline polymers formed from light elements linked by strong covalent bonds. The aldehyde group of this compound is an ideal functional group for COF synthesis, particularly through Schiff base condensation reactions with multivalent amines. nih.govresearchgate.net

In a typical synthesis, this compound would be reacted with a planar, multitopic amine (e.g., 1,3,5-tris(4-aminophenyl)benzene) under solvothermal conditions. This reaction forms robust imine linkages, creating a 2D or 3D porous network. The methoxypyridine unit would be integrated directly into the framework's skeleton, lining the pores and imparting specific chemical properties. rsc.orgrsc.org These functionalized pores could be used for selective adsorption of molecules, such as dyes or pollutants, from solutions. For instance, a pyridine-based COF has demonstrated high efficiency in removing rhodamine B from water. rsc.orgnih.gov

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of the pyridine moiety, combined with the reactive aldehyde group, makes this compound a promising platform for the development of fluorescent probes and chemosensors. These sensors can detect specific ions or molecules through a change in their fluorescence signal.

The design strategy often involves a reaction between the aldehyde group and the target analyte, which leads to a significant change in the molecule's electronic structure and, consequently, its fluorescence properties. nih.gov For example, the reaction of the aldehyde with a primary amine or a hydrazine-containing analyte can form an imine or hydrazone, respectively. This can lead to a "turn-on" or "turn-off" fluorescence response, allowing for the detection of the analyte. nih.govnih.gov

Pyridine derivatives have been successfully employed as fluorescent sensors for various metal ions. nih.govmdpi.com The nitrogen atom on the pyridine ring can act as a binding site for cations, and this interaction can modulate the fluorescence emission. The methoxy group can further tune the photophysical properties, such as the quantum yield and the emission wavelength. Aldehyde-based probes have also been developed for detecting biologically relevant species. nih.govnih.gov Therefore, a sensor based on this compound could be designed to be highly selective for specific analytes by tailoring the reactive and binding sites of the molecule.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Rhodamine B |

| Vanillin (B372448) |

| m-Phenylenediamine |

| 1,3,5-tris(4-aminophenyl)benzene |

| 1,6-Hexanediamine |

| 4,4'-Oxydianiline |

Rational Design of Signaling Mechanisms

The rational design of signaling mechanisms in chemical sensors often relies on the strategic incorporation of functional groups that can interact with specific analytes and produce a detectable signal. The aldehyde group in this compound can serve as a reactive site for the development of chemosensors. For instance, it can undergo condensation reactions with various nucleophiles, such as amines, to form Schiff bases. This reaction can be exploited to design sensors where the binding of an analyte to the Schiff base receptor leads to a change in the electronic properties of the molecule, resulting in a colorimetric or fluorometric response.

The methoxypyridine unit also plays a crucial role in the signaling mechanism. The nitrogen atom of the pyridine ring can act as a binding site for metal ions, while the methoxy group can modulate the electron density of the aromatic system, thereby influencing the photophysical properties of the molecule. This allows for the fine-tuning of the sensor's sensitivity and selectivity towards a particular analyte.

Structure-Property Relationships in Sensor Development

The development of effective chemical sensors necessitates a thorough understanding of the relationship between the molecular structure and the resulting sensing properties. In the context of sensors derived from this compound, several structural modifications can be envisaged to optimize their performance.

| Structural Modification | Potential Impact on Sensor Properties |

| Alteration of the substituent on the pyridine ring | Modifying the position or nature of the substituent (e.g., replacing the methoxy group with other electron-donating or -withdrawing groups) can significantly affect the electronic and photophysical properties of the sensor, thereby influencing its sensitivity and selectivity. |

| Introduction of additional functional groups | The incorporation of other functional groups onto the benzaldehyde or pyridine rings can provide additional binding sites for analytes, leading to the development of sensors with enhanced selectivity and the ability to detect multiple analytes simultaneously. |

| Extension of the π-conjugated system | Extending the conjugation of the molecule by introducing other aromatic or heteroaromatic rings can lead to a red-shift in the absorption and emission spectra, which is often desirable for the development of sensors that operate in the visible or near-infrared region. |

Integration into Organic Electronic Materials

The versatile chemical nature of this compound also positions it as a valuable building block for the synthesis of a variety of organic electronic materials.

Precursors for Organic Light-Emitting Diodes (OLEDs) Component Synthesis

The aldehyde functionality of this compound serves as a convenient synthetic handle for the construction of larger, more complex molecules with desirable electronic and photophysical properties for use in OLEDs. Through reactions such as the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensation, the aldehyde can be converted into a vinyl group, thereby extending the π-conjugated system of the molecule. This is a crucial step in the synthesis of emissive materials, host materials, and charge-transporting layers for OLEDs. The methoxypyridine unit can contribute to the charge-transporting properties and solubility of the final material.

Building Blocks for Organic Field-Effect Transistors (OFETs)

The development of high-performance organic semiconductors for OFETs often requires molecules with a planar structure and strong intermolecular interactions to facilitate efficient charge transport. The rigid aromatic core of this compound makes it an attractive starting material for the synthesis of such molecules. The aldehyde group can be utilized to introduce various functional groups that can promote self-assembly and ordered molecular packing in the solid state. Furthermore, the polar methoxypyridine moiety can influence the threshold voltage and charge carrier mobility of the resulting OFET device.

Coordination Chemistry and Ligand Design Involving 4 5 Methoxypyridin 2 Yl Benzaldehyde Scaffolds

Applications in Catalysis and Stoichiometric ReactionsThe scientific literature does not contain any studies on the catalytic or stoichiometric applications of metal complexes involving ligands derived from 4-(5-Methoxypyridin-2-yl)benzaldehyde.

This absence of data highlights a potential area for future research within the field of inorganic and organometallic chemistry. The unique electronic and steric properties that could arise from the methoxy-substituted pyridinyl-benzaldehyde scaffold might offer interesting and unexplored avenues in ligand design and catalysis.

Ligand Role in Organometallic Catalysis

There is no specific information available in the searched literature regarding the role of ligands derived from this compound in organometallic catalysis. General principles of ligand design in catalysis often involve the electronic and steric tuning of the metal center to enhance catalytic activity and selectivity. The pyridine (B92270) and benzaldehyde (B42025) moieties within this scaffold could potentially be functionalized to create bidentate or polydentate ligands. The methoxy (B1213986) group could also influence the electronic properties of the pyridine ring, which in turn could modulate the catalytic activity of a metal center. However, without specific studies on this compound, any discussion would be purely speculative.

Stereoselective Transformations

The use of this compound in stereoselective transformations is not described in the available literature. Chiral ligands are essential for enantioselective catalysis, and while this compound is not chiral itself, it could potentially be used as a precursor for the synthesis of chiral ligands. For instance, the aldehyde group could be reacted with chiral amines or alcohols to introduce stereogenic centers. These chiral ligands could then be coordinated to transition metals to create catalysts for asymmetric reactions. Nevertheless, there are no published examples of such applications for this specific compound.

Structural Characterization and Elucidation of 4 5 Methoxypyridin 2 Yl Benzaldehyde and Its Derivatives

Advanced Spectroscopic Techniques for Structure Confirmation and Mechanistic Insights

Spectroscopy is fundamental to the structural analysis of 4-(5-Methoxypyridin-2-yl)benzaldehyde, offering detailed insights into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information about the number and types of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy (B1213986) group protons, and the seven aromatic protons on the pyridine (B92270) and benzene (B151609) rings. The ¹³C NMR spectrum would correspondingly display signals for the carbonyl carbon, the methoxy carbon, and the eleven aromatic carbons.

While specific experimental data for this exact compound is not widely published, a predicted spectrum can be constructed based on known chemical shifts for analogous structures like substituted benzaldehydes and pyridines. rsc.orgresearchgate.net

Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | ~10.0 | Singlet (s) | - |

| Py-H6 | ~8.5 | Doublet (d) | ~2.5 |

| Benz-H2, H6 | ~8.1 | Doublet (d) | ~8.2 |

| Benz-H3, H5 | ~8.0 | Doublet (d) | ~8.2 |

| Py-H3 | ~7.9 | Doublet (d) | ~8.7 |

| Py-H4 | ~7.4 | Doublet of Doublets (dd) | ~8.7, 2.5 |

| OCH₃ | ~3.9 | Singlet (s) | - |

Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CHO | ~192.0 |

| Py-C5 | ~156.0 |

| Py-C2 | ~154.0 |

| Py-C6 | ~148.0 |

| Benz-C4 | ~144.0 |

| Py-C4 | ~138.0 |

| Benz-C1 | ~136.0 |

| Benz-C3, C5 | ~130.0 |

| Benz-C2, C6 | ~128.0 |

| Py-C3 | ~122.0 |

| OCH₃ | ~55.8 |

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the adjacent protons on the benzene ring (H2/H3, H5/H6) and the pyridine ring (H3/H4, H4/H6).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments of the protonated aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, for example, between the methoxy protons and the H4 proton on the pyridine ring, helping to confirm the conformation.

¹⁵N NMR could also be employed to analyze the nitrogen atom in the pyridine ring, though it is a less common technique due to the lower natural abundance and sensitivity of the ¹⁵N nucleus.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. orientjchem.org For this compound, the IR spectrum provides clear signatures for its key structural features. The most prominent absorption would be the strong carbonyl (C=O) stretch of the aldehyde group, typically appearing in the range of 1680-1705 cm⁻¹. researchgate.netnist.gov The aldehydic C-H bond exhibits characteristic stretching vibrations around 2700-2900 cm⁻¹. orientjchem.org Aromatic C=C and C=N stretching vibrations from both the benzene and pyridine rings are expected in the 1400-1610 cm⁻¹ region. researchgate.net The C-O stretching vibration from the methoxy group would also be visible, typically around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). orientjchem.org

Raman spectroscopy provides complementary information, as vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly useful for analyzing the symmetric vibrations of the aromatic rings.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (CHO) | C-H Stretch | 2700 - 2900 | Medium |

| Aldehyde (CHO) | C=O Stretch | 1680 - 1705 | Strong |

| Aromatic Rings | C=C / C=N Stretch | 1400 - 1610 | Medium-Strong |

| Methoxy (OCH₃) | C-O Stretch | 1200 - 1250 | Strong |

| Aromatic Rings | C-H Out-of-plane Bending | 700 - 900 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The structure of this compound contains a large, conjugated π-system that acts as a chromophore. This system includes the benzene ring, the pyridine ring, and the carbonyl group. The spectrum is expected to show strong absorptions corresponding to π→π* transitions, likely at a wavelength (λmax) above 250 nm. researchgate.net The extended conjugation between the two aromatic rings would cause a bathochromic (red) shift compared to simpler molecules like benzaldehyde (B42025) (λmax ≈ 248 nm). researchgate.net A weaker absorption band at a longer wavelength, corresponding to the n→π* transition of the carbonyl group's non-bonding electrons, may also be observed. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₁₃H₁₁NO₂), the calculated monoisotopic mass is 213.0790 g/mol . uni.lu A high-resolution mass spectrum (HRMS) would confirm this exact mass.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺˙) at m/z = 213. Key fragmentation pathways would likely include:

Loss of the formyl radical (•CHO, 29 Da), leading to a significant fragment ion at m/z = 184. This is a common fragmentation for aromatic aldehydes. nist.gov

Loss of a hydrogen atom (•H, 1 Da) from the aldehyde, giving a strong [M-1]⁺ peak at m/z = 212 (acylium ion).

Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, resulting in a fragment at m/z = 198.

Subsequent loss of carbon monoxide (CO, 28 Da) from the [M-1]⁺ or [M-CH₃]⁺ fragments.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structural Determination

A crystal structure for this compound has not been reported in the surveyed literature. However, analysis of related structures, such as 4-(4-methoxyphenoxy)benzaldehyde, provides insights into the likely solid-state features. researchgate.netresearchgate.net A crystal structure would reveal the dihedral angle between the planes of the pyridine and benzene rings, which is a critical conformational parameter. It would also detail how the molecules pack in the crystal lattice, revealing any intermolecular interactions such as C-H···O hydrogen bonds involving the aldehyde or methoxy oxygens, or potential π-π stacking interactions between the aromatic rings. researchgate.netmdpi.com These interactions govern the material's bulk properties.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, is fundamental to understanding a compound's physical properties, such as solubility and melting point. This packing is governed by a network of intermolecular interactions. For this compound, a detailed crystallographic analysis would be required to elucidate these interactions.

Key interactions that would be of interest include:

Hydrogen Bonding: The presence of a nitrogen atom in the pyridine ring and oxygen atoms in the methoxy and aldehyde groups suggests the potential for hydrogen bonding, either with solvent molecules in a solvate or between molecules of the compound itself in an unsolvated crystal.

Currently, there is no publicly available crystallographic data, such as a Crystallographic Information File (CIF), for this compound. Such data would be essential for creating a detailed data table of intermolecular interactions, including bond distances and angles.

Conformational Analysis and Torsion Angles

The conformation of a molecule, which describes the spatial arrangement of its atoms, is critical to its chemical reactivity and biological activity. For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the pyridine and benzene rings.

A conformational analysis would involve determining the preferred rotational orientation (torsion angle) of these two rings relative to each other. This is influenced by steric hindrance between adjacent atoms and electronic effects. Computational modeling, in conjunction with experimental data from techniques like X-ray crystallography or NMR spectroscopy, would be necessary to identify the most stable conformers. A data table of key torsion angles would be a primary output of such a study.

Chiroptical Spectroscopy for Enantiomeric Derivatives

Should chiral derivatives of this compound be synthesized, their chiroptical properties would be of significant interest. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying the three-dimensional structure of chiral molecules.

If enantiomers of a derivative were to be separated, their CD spectra would be expected to be mirror images of each other. The analysis of these spectra could provide valuable information about the absolute configuration of the chiral centers and the conformational preferences of the molecule in solution. At present, there are no published studies on the synthesis or chiroptical properties of any enantiomeric derivatives of this compound.

Theoretical and Computational Investigations of 4 5 Methoxypyridin 2 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to optimize molecular geometry, determine electronic properties, and predict spectroscopic data. For compounds like 4-(5-Methoxypyridin-2-yl)benzaldehyde, DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to interpret molecular structure and vibrational frequencies. researchgate.netjocpr.com

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netirjweb.com

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. malayajournal.org This energy gap is instrumental in understanding the charge transfer that occurs within the molecule. researchgate.net For the analogous compound 4-hydroxybenzaldehyde, the HOMO-LUMO energy gap was calculated to be approximately 5.01 eV, indicating significant chemical stability. mdpi.com In another related molecule, (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, the gap was found to be 3.8183 eV, suggesting a higher potential for intramolecular charge transfer. malayajournal.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 4-hydroxybenzaldehyde | - | - | 5.01 | mdpi.com |

| (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde | -6.514 | -2.696 | 3.818 | malayajournal.org |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov These maps illustrate regions of electrophilic and nucleophilic reactivity. bohrium.com In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. mdpi.comnih.gov

For aldehyde-containing compounds, the area around the carbonyl oxygen atom typically shows a region of high electron density (red), indicating it as a site for electrophilic interaction. mdpi.comnih.gov The hydrogen atoms, particularly any acidic protons, are generally surrounded by electron-poor zones (blue). mdpi.com Analysis of the MEP for the related 4-(2-Pyridyl)benzaldehyde confirms these general features, helping to identify the molecule's reactive centers. researchgate.netjocpr.com Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from DFT calculations to provide quantitative measures of molecular reactivity. malayajournal.orgirjweb.com

DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. q-chem.com These theoretical frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to provide a detailed assignment of the vibrational modes of the molecule. researchgate.netjocpr.com This correlation is crucial for confirming the molecular structure. nih.gov

For the related compound 4-(2-Pyridyl)benzaldehyde, vibrational analysis was performed using the B3LYP/6-311++G(d,p) method, and the calculated frequencies showed good agreement with the experimental spectra. researchgate.netjocpr.com Such studies allow for the detailed assignment of vibrations corresponding to specific functional groups, such as the C=O stretching of the aldehyde group, the C-H stretching of the aromatic rings, and the vibrational modes of the pyridine (B92270) ring. nih.govdtic.mil To improve the agreement between calculated and experimental frequencies, the computed harmonic frequencies are often scaled by a factor to account for anharmonicity. mdpi.com

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Example) | Experimental Frequency (cm⁻¹) (Example) | Reference |

|---|---|---|---|---|

| C=O Stretch | Aldehyde | ~1700 | ~1690-1715 | researchgate.netjocpr.com |

| Ar-H Stretch | Aromatic Rings | ~3050-3100 | ~3030-3080 | researchgate.netjocpr.com |

| C=N Stretch | Pyridine Ring | ~1590 | ~1585-1600 | researchgate.netjocpr.com |

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT calculations typically focus on a molecule's minimum energy state, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior and conformational landscape over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities. scispace.com For a molecule like this compound, which has rotational freedom around the bond connecting the pyridine and benzaldehyde (B42025) rings, MD simulations can sample the potential energy surface to identify low-energy conformers and the barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological system or a solution. scispace.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. researchgate.net These methods can map out the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. rsc.orgacs.org For a molecule containing a reactive aldehyde group like this compound, these calculations could be used to study various reactions, such as nucleophilic addition to the carbonyl carbon. By calculating the energy profile of a proposed mechanism, researchers can predict the most likely reaction pathway and understand the factors that control the reaction's rate and outcome. nih.gov Automated reaction path search methods can even be used to explore and predict unknown reactions. rsc.org

In Silico Design of Derivatives with Tailored Properties

The insights gained from computational studies can be leveraged for the in silico design of new molecules with specific, tailored properties. nih.gov By systematically modifying the structure of this compound—for example, by adding different substituent groups to the aromatic rings—it is possible to computationally screen a library of derivatives for desired characteristics. chemmethod.com For instance, substituents can be chosen to modulate the HOMO-LUMO energy gap, thereby fine-tuning the molecule's electronic and optical properties. wichita.edu This computational pre-screening can guide synthetic efforts, saving significant time and resources by prioritizing the synthesis of compounds with the highest potential for a given application, such as in materials science or medicinal chemistry. chemmethod.comnih.gov

Emerging Research Directions and Future Perspectives

Integration in Sustainable Chemistry Methodologies